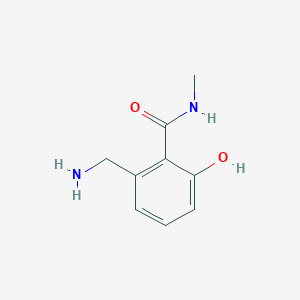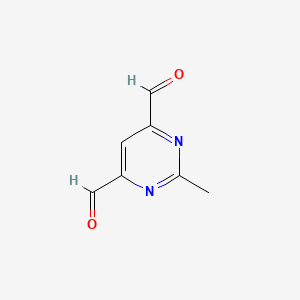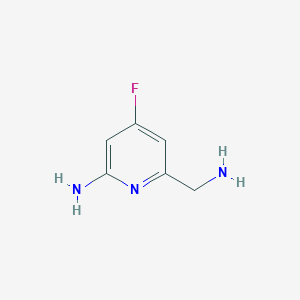![molecular formula C7H6ClN3 B14848703 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine CAS No. 1260665-47-1](/img/structure/B14848703.png)
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is part of the pyrazolo[4,3-B]pyridine family, which is known for its diverse biological and chemical properties. The presence of a chloromethyl group at the 6th position of the pyrazolo[4,3-B]pyridine ring system makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine typically involves the chloromethylation of pyrazolo[4,3-B]pyridine. One common method is the reaction of pyrazolo[4,3-B]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazolo[4,3-B]pyridine-6-carboxaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of pyrazolo[4,3-B]pyridine-6-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of 6-(azidomethyl)-1H-pyrazolo[4,3-B]pyridine, 6-(thiocyanatomethyl)-1H-pyrazolo[4,3-B]pyridine, and 6-(methoxymethyl)-1H-pyrazolo[4,3-B]pyridine.
Oxidation: Formation of pyrazolo[4,3-B]pyridine-6-carboxaldehyde.
Reduction: Formation of pyrazolo[4,3-B]pyridine-6-methanol.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting cellular processes and gene expression.
Comparación Con Compuestos Similares
6-(Bromomethyl)-1H-pyrazolo[4,3-B]pyridine: Similar structure with a bromomethyl group instead of chloromethyl.
6-(Hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine: Contains a hydroxymethyl group, offering different reactivity and biological properties.
6-(Aminomethyl)-1H-pyrazolo[4,3-B]pyridine: Features an aminomethyl group, which can form hydrogen bonds and interact with biological targets differently.
Uniqueness: 6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The chloromethyl group provides a versatile handle for further functionalization, making it a valuable building block in synthetic chemistry and drug discovery.
Propiedades
Número CAS |
1260665-47-1 |
|---|---|
Fórmula molecular |
C7H6ClN3 |
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2H2,(H,10,11) |
Clave InChI |
ATGHOEIUKWOMRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NN=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



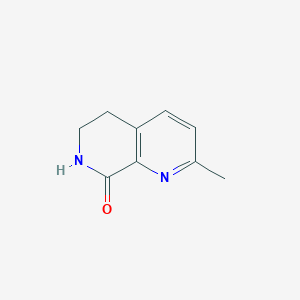
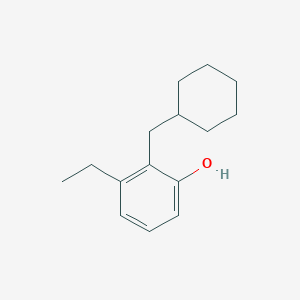
![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)

